(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

Catalog No.
S8510440
CAS No.
M.F
C23H25F6N3OS
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)...

Product Name

(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

IUPAC Name

(2S)-N-benzyl-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide

Molecular Formula

C23H25F6N3OS

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)31(4)13-14-8-6-5-7-9-14)32(20(30)34)17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,34)/t18-/m1/s1

InChI Key

DVGUMPCEHYSSLU-GOSISDBHSA-N

SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N

(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a specialized organic compound characterized by its complex structure and unique functional groups. The compound has a molecular formula of C23H25F6N3OS and a molecular weight of 505.52 g/mol. It features a chiral center, indicated by the (S) configuration, which contributes to its potential biological activity and applications in asymmetric synthesis. The compound is notable for its incorporation of trifluoromethyl groups, which enhance lipophilicity and biological activity, making it of interest in medicinal chemistry and materials science .

The chemical reactivity of (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide can be attributed to its thiourea moiety, which can participate in various nucleophilic substitution reactions. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and thiol derivatives. Additionally, the presence of the trifluoromethyl groups may influence the compound's reactivity towards electrophiles, potentially facilitating reactions such as Friedel-Crafts acylation or alkylation due to their electron-withdrawing effects .

Research indicates that compounds similar to (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide exhibit significant biological activities. Thiourea derivatives are often explored for their anti-cancer properties and ability to inhibit various enzymes. Preliminary studies suggest that this compound may also exhibit antimicrobial and anti-inflammatory effects, although specific biological assays are necessary to confirm these activities .

The synthesis of (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide typically involves several steps:

  • Formation of Thiourea: The initial step often involves the reaction of an amine with isothiocyanate to form the thiourea moiety.
  • Benzylation: The thiourea product is then subjected to benzylation using benzyl bromide or a similar reagent.
  • Introduction of Trifluoromethyl Groups: The trifluoromethyl substitutions can be introduced through electrophilic fluorination or by using specialized reagents like trifluoromethylating agents.
  • Final Assembly: The final product is obtained through coupling reactions that link the various functional groups together.

Each step requires careful optimization to ensure high yields and purity of the final compound .

(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Catalysis: The compound is being investigated as a chiral organocatalyst in asymmetric synthesis processes.
  • Material Science: Its unique properties may allow for applications in developing advanced materials with specific electronic or optical characteristics .

Interaction studies involving (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding interactions and thermodynamics. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and optimizing its efficacy .

Several compounds share structural similarities with (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-N'-(trifluoromethyl)thioureaContains benzyl and trifluoromethyl groupsSimpler structure without trimethylbutanamide
1-NaphthylthioureaNaphthyl group instead of benzylDifferent aromatic system affecting properties
4-Trifluoromethylphenyl thioureaSimilar trifluoromethyl substitutionLacks additional bulky groups affecting solubility

The uniqueness of (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide lies in its combination of chiral centers and multiple functional groups that enhance its potential applications in drug discovery and catalysis .

Evolution of Hydrogen-Bonding Catalysts in Enantioselective Transformations

The conceptual foundation for hydrogen-bonding organocatalysts emerged in the early 2000s, driven by the need to replace transition-metal systems with sustainable alternatives. Thioureas gained prominence due to their dual hydrogen-bond donor capacity, enabling simultaneous activation of nucleophiles and electrophiles. Early work demonstrated that diarylthioureas could accelerate reactions by stabilizing transition states through N–H···O and N–H···N interactions, achieving rate accelerations up to $$k{\text{cat}}/k{\text{uncat}} = 2.5 \times 10^5$$.

A breakthrough came with the discovery of bifunctional thioureas, which integrate tertiary amine moieties for base activation. For example, Takemoto’s catalyst (derived from cinchona alkaloids) enabled asymmetric Michael additions by coordinating substrates via thiourea NH groups while deprotonating nucleophiles through its amine. This mechanistic duality was later refined in (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide, where the 3,5-bis(trifluoromethyl)phenyl group enhances electrophile binding via electron-withdrawing effects, and the N-benzyl group creates a chiral environment for stereoselectivity.

Table 1: Key Milestones in Hydrogen-Bonding Organocatalyst Development

YearCatalyst ClassAchievementReference
2006Cinchona-derived thioureasFirst bifunctional catalyst for aldol reactions
2016Van der Waals-optimized thioureas$$10^5$$-fold rate acceleration in SN2 reactions
20203,5-Bis(trifluoromethyl)thioureasHigh enantioselectivity in multicomponent reactions
2025N-Benzyl-trimethylbutanamide derivativesStable, recyclable catalysts for industrial use

Design Innovations in Bifunctional Thiourea Catalysts

The Jacobsen group’s contributions, though not directly cited in the provided sources, parallel advancements seen in (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide. Modern designs emphasize:

  • Rigid Backbones: The tert-butyl and trimethyl groups in the butanamide moiety reduce conformational flexibility, preorganizing the catalyst for substrate binding.
  • Electron-Deficient Aromatics: 3,5-Bis(trifluoromethyl)phenyl groups enhance hydrogen-bond acidity ($$pK_a \sim 8.5$$), enabling stronger interactions with carbonyl oxygens.
  • Chiral Amplification: The (S)-configured stereocenter induces a helical arrangement in the thiourea framework, favoring enantioselective transition states.

In a 2025 study, this catalyst achieved 93% ee in the aldol reaction of alkylidenepyrazolones with trifluoromethyl ketones, despite challenges with retro-aldol reversibility. The mechanism involves:$$\text{Catalyst} + \text{Ketone} \xrightarrow{\text{H-bond}} \text{Activated Electrophile} \quad \text{(Rate-limiting step)}$$$$\text{Nucleophile Deprotonation} \xrightarrow{\text{Amine Base}} \text{Enolate Formation}$$Competing protonation pathways were mitigated by the bulky N-benzyl group, which sterically shields one face of the incipient stereocenter.

The asymmetric synthesis of all-carbon quaternary stereocenters represents one of the most challenging objectives in modern synthetic organic chemistry, particularly when applied to thiourea derivatives bearing chiral quaternary centers [1] [2]. The construction of these sterically congested quaternary carbons in enantiopure thiourea compounds requires sophisticated catalytic methodologies that can simultaneously control the formation of the carbon-carbon bond and establish the absolute stereochemistry [3] [4].

Asymmetric Catalytic Approaches

Thiourea-catalyzed enantioselective cyanosilylation of ketones has emerged as a powerful method for constructing quaternary stereocenters. The chiral amino thiourea catalyst systems promote highly enantioselective reactions through cooperative mechanisms involving both electrophile activation by the thiourea moiety and nucleophile activation by the hindered tertiary amine substituent [5]. These reactions achieve excellent enantioselectivities through dual hydrogen bonding activation, where the thiourea core acts as a bidentate hydrogen bond donor to coordinate and activate the electrophilic ketone substrate.

The design of effective chiral thiourea catalysts for quaternary center construction relies on specific structural features, particularly the incorporation of 3,5-bis(trifluoromethyl)phenyl groups that enhance the acidity of the thiourea hydrogen atoms [6]. These electron-withdrawing substituents increase the hydrogen bonding ability and enable the activation of weakly basic substrates under mild reaction conditions [7]. The resulting quaternary stereocenters can be formed with enantioselectivities exceeding 90% in many cases when properly designed chiral scaffolds are employed.

Mechanistic Considerations for Quaternary Center Formation

The formation of quaternary stereocenters through thiourea catalysis involves complex transition states where multiple hydrogen bonding interactions must be precisely organized [8]. Recent mechanistic studies have revealed that the enantioselectivity is determined not only by facial selectivity of the substrate but also by conformational control during the bond-forming process [9]. The rigid organization of the chiral thiourea catalyst creates a well-defined chiral environment that dictates the approach of nucleophiles to prochiral electrophiles.

Density functional theory calculations have provided insights into the transition states involved in quaternary carbon formation. The key interactions include hydrogen bonding between the thiourea catalyst and the carbonyl oxygen of the substrate, which positions the electrophile for selective attack [10]. Additional π-π stacking interactions between aromatic substituents on the catalyst and substrate can further enhance selectivity. The steric environment created by the chiral auxiliary must accommodate the formation of highly congested quaternary centers while maintaining high levels of stereocontrol.

Synthetic Applications and Scope

The construction of chiral quaternary stereocenters has been successfully applied to the synthesis of various thiourea derivatives with potential biological activity [11]. Axial-to-central chirality transfer strategies have proven particularly effective for constructing quaternary stereocenters through dearomatization reactions [12]. These approaches allow for the controlled formation of spirocyclic compounds containing quaternary carbons with excellent enantioselectivities.

The scope of asymmetric quaternary carbon construction includes reactions with α,β-unsaturated carboxylic acid derivatives under mild conditions using rhodium catalysis [11]. The regioselectivity in these transformations is dramatically influenced by electronic properties of substituents, requiring careful substrate design to achieve optimal selectivity. Multi-step synthetic sequences can be designed to access complex quaternary thiourea derivatives through sequential bond-forming reactions that preserve stereochemical integrity throughout the synthesis.

Protecting Group Strategies for Benzylamine Functionality

The effective protection of benzylamine functionality in thiourea synthesis requires careful consideration of reaction conditions and subsequent deprotection strategies. Benzyl protecting groups offer excellent stability under both acidic and basic conditions, making them highly suitable for multi-step synthetic sequences involving thiourea formation [13] [14].

Carbamate Protecting Groups

Carbamate protecting groups represent the most widely used strategy for amine protection in thiourea synthesis [15] [16]. The tert-butyloxycarbonyl (Boc) protecting group can be installed under mild basic conditions and removed using strong acids such as trifluoroacetic acid. This orthogonal protection strategy allows for selective deprotection without affecting the thiourea functionality. The Boc group shows excellent stability throughout thiourea coupling reactions and can withstand the nucleophilic conditions typically employed in these transformations.

The carboxybenzyl (CBz) protecting group provides an alternative approach that can be removed through catalytic hydrogenation using palladium on carbon [15]. This reductive deprotection method is particularly valuable when acid-sensitive functionality is present elsewhere in the molecule. The CBz group maintains its protective function during thiourea formation reactions while allowing for mild deprotection conditions that preserve stereochemical integrity.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers base-labile protection that can be removed using secondary amine bases [15]. This strategy is particularly useful when multiple protecting groups must be removed under different conditions. The Fmoc group shows excellent compatibility with thiourea formation reactions and provides orthogonal protection to acid-labile groups.

Benzyl Protection Methodologies

Direct benzylation of amines can be accomplished using benzyl bromide or benzyl chloride in the presence of strong bases such as sodium hydride [13]. These reactions typically proceed through Williamson ether synthesis mechanisms when applied to amine substrates. The addition of catalytic amounts of tetrabutylammonium iodide can accelerate the benzylation reaction through in situ formation of the more reactive benzyl iodide.

The Dudley reagent provides a bench-stable alternative for benzylation under nearly neutral conditions [13]. This reagent offers improved safety compared to benzyl halides and can be used in the presence of acid-sensitive functionality. The mild reaction conditions make this approach particularly suitable for complex substrates containing multiple functional groups.

Selective Deprotection Strategies

Selective cleavage of N-benzyl groups in the presence of O-benzyl groups can be achieved through careful choice of reaction conditions [13]. This selectivity arises from the different electronic environments of nitrogen-bound versus oxygen-bound benzyl groups. Palladium-catalyzed hydrogenolysis typically shows higher reactivity toward N-benzyl groups, allowing for selective deprotection.

Alternative deprotection methods include oxidative cleavage using ruthenium trichloride and sodium periodate followed by hydrolysis [13]. This approach provides an alternative to reductive methods when hydrogenation-sensitive functionality is present. The combination of Lewis acids with nucleophiles, such as dimethylboron bromide, offers another route for selective benzyl deprotection under controlled conditions.

Protecting Group Compatibility

The selection of appropriate protecting groups for benzylamine functionality must consider compatibility with thiourea coupling conditions [17] [18]. Many thiourea formation reactions employ nucleophilic conditions that could potentially interfere with protecting group stability. Benzyl protecting groups show excellent stability under the basic conditions typically used for thiourea synthesis, making them ideal choices for these transformations.

The 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group represents a recent innovation that can be removed under mild reductive conditions with copper(I) compounds or by heating [16]. This group provides orthogonal protection to both Boc and CBz groups, expanding the options available for complex synthetic sequences. The thermal deprotection option is particularly valuable when metal-free conditions are required.

Optimization of Thiourea Coupling Reactions under Mild Conditions

The development of mild reaction conditions for thiourea coupling reactions has become increasingly important for preserving sensitive functionality and improving overall synthetic efficiency [19] [20]. Traditional thiourea synthesis methods often require harsh conditions that can lead to decomposition of sensitive substrates or epimerization of stereogenic centers.

Solvent-Free Methodologies

Solvent-free thiourea synthesis has emerged as an environmentally friendly approach that often provides improved yields and reduced reaction times [21] [22]. These methodologies typically involve the direct reaction of amines with isothiocyanates or the use of carbon disulfide-based coupling reactions. The absence of solvent can lead to enhanced reactivity through increased local concentration of reactants and reduced mass transfer limitations.

The synthesis of chiral thioureas from enantiopure primary amines with carbon disulfide can be accomplished under solvent-free conditions with high efficiency [23]. Simple mixing of liquid reactants results in immediate reaction with yields ranging from 91-97%. Microwave irradiation in ethanol provides an alternative approach with slightly lower yields (81-95%) but offers the advantage of product crystallization directly from the reaction medium.

Room Temperature Coupling Strategies

Room temperature thiourea formation reactions have been developed using various coupling reagents and catalytic systems [24] [25]. These mild conditions are particularly important for substrates containing thermally sensitive functionality or stereogenic centers that might undergo epimerization at elevated temperatures. The use of cobalt-mediated coupling reactions allows for the synthesis of thioureas in one-pot three-step procedures under ambient conditions.

Deep eutectic solvent systems containing choline chloride and tin(II) chloride provide both the reaction medium and catalytic activity for thiourea formation [22]. These systems operate effectively at room temperature and can be recovered and reused for multiple reaction cycles without significant loss of activity. The dual role of the deep eutectic solvent as both catalyst and medium simplifies workup procedures and improves overall process efficiency.

Green Chemistry Approaches

The development of environmentally benign thiourea synthesis methods has focused on reducing waste generation and eliminating toxic reagents [26] [25]. Catalyst-free methodologies using dithiocarbamates and amines under solvent-free conditions provide rapid access to unsymmetrical thioureas with high yields. These reactions typically proceed within short timeframes and avoid the formation of symmetrical disubstituted thioureas as unwanted byproducts.

The use of biocompatible reagents such as thiourea itself as a thiocarbonyl source represents an innovative approach to green thiourea synthesis [22]. This strategy employs renewable starting materials and avoids the use of toxic thiophosgene or hydrogen sulfide. The resulting processes show excellent functional group tolerance and can be scaled up for industrial applications.

Optimization Parameters and Reaction Conditions

Systematic optimization of thiourea coupling reactions has identified key parameters that influence both yield and selectivity [25] [27]. Reaction temperature optimization typically reveals optimal conditions around 75°C for many systems, balancing reaction rate with substrate stability. Higher temperatures often lead to side reactions and decomposition, while lower temperatures result in incomplete conversion.

The molar ratio of coupling partners significantly affects reaction outcomes, with stoichiometric ratios typically providing optimal yields [27]. Excess of one coupling partner can lead to formation of unwanted symmetrical products or unreacted starting materials that complicate purification. The use of 2:1 ratios of amine to thiocarbonyl source often provides optimal results in terms of yield and selectivity.

Advanced Coupling Methodologies

Palladium-catalyzed Suzuki-Miyaura coupling reactions involving in situ-generated carbene complexes from thioureas provide access to substituted amidinium salts [28] [29]. These reactions proceed under mild conditions and show excellent tolerance to moisture and air. The broad substrate scope and scalability of these transformations make them attractive for complex synthetic applications.

Copper-mediated oxidative dehydrosulfurative coupling reactions between boric esters and cyclic thioureas offer novel approaches to heterocyclic systems [30]. These transformations represent the first examples of boric esters acting as alkoxy donors in metal-catalyzed coupling reactions. The mild reaction conditions and unique reactivity patterns expand the synthetic utility of thiourea derivatives in medicinal chemistry applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

505.16225258 g/mol

Monoisotopic Mass

505.16225258 g/mol

Heavy Atom Count

34

Dates

Last modified: 01-05-2024

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